3-(Cyclopropylmethyl)-3-fluoro-azetidine
Description
3-(Cyclopropylmethyl)-3-fluoro-azetidine is a fluorinated azetidine derivative featuring a cyclopropylmethyl substituent at the 3-position of the azetidine ring. The fluorine atom at the 3-position may enhance metabolic stability and influence electronic properties, while the cyclopropylmethyl group could modulate lipophilicity and steric interactions in biological targets .
Properties
Molecular Formula |
C7H12FN |
|---|---|
Molecular Weight |
129.18 g/mol |
IUPAC Name |
3-(cyclopropylmethyl)-3-fluoroazetidine |
InChI |
InChI=1S/C7H12FN/c8-7(4-9-5-7)3-6-1-2-6/h6,9H,1-5H2 |
InChI Key |
GMEYNNZZKCLNPI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CC2(CNC2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyclopropylmethyl)-3-fluoro-azetidine typically involves the cyclopropanation of suitable precursors followed by fluorination and azetidine ring formation. One common method includes the use of cyclopropylmethyl halides, which undergo nucleophilic substitution reactions with azetidine derivatives in the presence of a fluorinating agent. The reaction conditions often involve the use of polar aprotic solvents such as dimethyl sulfoxide or acetonitrile, and the reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow chemistry techniques to enhance reaction efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to scalable and cost-effective production processes.
Chemical Reactions Analysis
Types of Reactions: 3-(Cyclopropylmethyl)-3-fluoro-azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropylmethyl or fluorine positions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Substituted azetidines with various functional groups.
Scientific Research Applications
3-(Cyclopropylmethyl)-3-fluoro-azetidine has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Cyclopropylmethyl)-3-fluoro-azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The strained azetidine ring and the presence of the fluorine atom can enhance binding affinity and selectivity towards these targets. The compound may act by inhibiting enzyme activity or modulating receptor function, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The primary structural analogs of 3-(Cyclopropylmethyl)-3-fluoro-azetidine include:
| Compound Name | Substituent at 3-Position | Fluorine Position | Key Features |
|---|---|---|---|
| This compound | Cyclopropylmethyl | 3 | Enhanced lipophilicity, steric bulk |
| 3-Cyclopropyl-3-fluoroazetidine | Cyclopropyl | 3 | Reduced steric bulk, simpler substituent |
| 3-Fluoroazetidine | None | 3 | Minimal steric hindrance, higher polarity |
Key Observations :
- Cyclopropylmethyl vs. Cyclopropyl : The cyclopropylmethyl group introduces a methylene spacer between the azetidine ring and the cyclopropane, increasing steric bulk and lipophilicity compared to the direct cyclopropyl substituent in 3-cyclopropyl-3-fluoroazetidine . This could impact binding affinity in drug-receptor interactions.
- Fluorine Impact : Fluorination at the 3-position is conserved across analogs, likely stabilizing the ring conformation and improving metabolic resistance.
Physicochemical and Pharmacokinetic Properties
Limited experimental data are available for direct comparisons. However, inferences can be drawn from structural trends:
- Solubility : Fluorine’s electronegativity and the azetidine’s small ring size may improve aqueous solubility relative to larger heterocycles.
- Synthetic Accessibility : The hydrochloride salt form of 3-cyclopropyl-3-fluoroazetidine (CAS 936548-77-5) is commercially available, suggesting established synthetic routes for fluoro-azetidine intermediates .
Pharmaceutical Relevance
Fluorinated azetidines are frequently explored as building blocks in CNS drugs, protease inhibitors, and kinase inhibitors. The cyclopropylmethyl variant’s steric profile may make it suitable for targeting deep hydrophobic pockets in enzymes or receptors.
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